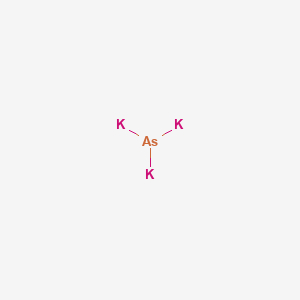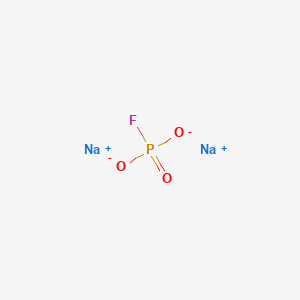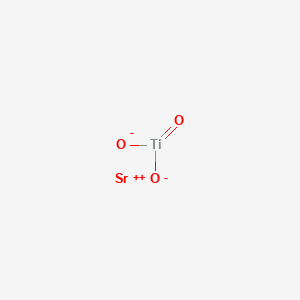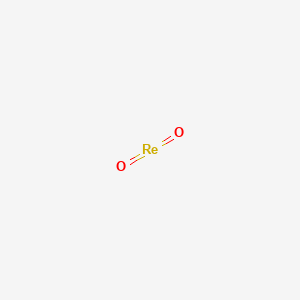
Potassium arsenide (K3As)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium arsenide (K3As) is a chemical compound that is composed of potassium and arsenic. It is a highly toxic and reactive substance that is commonly used in scientific research. K3As has been widely studied due to its unique properties and potential applications in various fields of science.
Wirkmechanismus
Potassium arsenide (K3As) is a highly reactive substance that readily reacts with water and air. It releases toxic gases such as arsine (AsH3) when exposed to air or moisture. The toxic effects of Potassium arsenide (K3As) are due to the release of arsenic ions that interfere with cellular processes and cause cell death.
Biochemische Und Physiologische Effekte
Potassium arsenide (K3As) is highly toxic to living organisms and can cause severe health effects. It interferes with the normal functioning of cells and can cause damage to organs such as the liver, kidneys, and lungs. It has been classified as a carcinogen and can cause cancer with long-term exposure.
Vorteile Und Einschränkungen Für Laborexperimente
Potassium arsenide (K3As) is a highly reactive substance that can be used in a variety of laboratory experiments. Its unique properties make it a valuable tool in material science, but its toxicity and reactivity make it difficult to handle. Careful handling and disposal are required to prevent exposure to toxic gases.
Zukünftige Richtungen
There are several potential future directions for the study of Potassium arsenide (K3As). One area of research is the development of safer and more efficient methods of synthesis. Another area of research is the investigation of its potential applications in the development of new electronic devices. Additionally, there is a need for further research into its toxic effects and potential health risks.
Conclusion:
In conclusion, Potassium arsenide (K3As) is a highly toxic and reactive substance that has been extensively studied in scientific research. Its unique properties make it a valuable tool in material science, but its toxicity and reactivity make it difficult to handle. Further research is needed to fully understand its potential applications and health risks.
Synthesemethoden
The synthesis of Potassium arsenide (K3As) involves the reaction between potassium and arsenic in a controlled environment. The process is highly exothermic and requires careful handling to prevent the release of toxic gases. The most common method of synthesis is the reduction of arsenic trioxide with potassium metal in an inert atmosphere.
Wissenschaftliche Forschungsanwendungen
Potassium arsenide (K3As) has been extensively studied in the field of material science for its potential applications in electronic devices. It has been found to have unique electrical and magnetic properties that make it a promising material for the development of semiconductors and magnetic materials.
Eigenschaften
CAS-Nummer |
12044-21-2 |
|---|---|
Produktname |
Potassium arsenide (K3As) |
Molekularformel |
AsK3 |
Molekulargewicht |
192.216 g/mol |
IUPAC-Name |
dipotassioarsanylpotassium |
InChI |
InChI=1S/As.3K |
InChI-Schlüssel |
KWLSQQRRSAWBOQ-UHFFFAOYSA-N |
SMILES |
[K][As]([K])[K] |
Kanonische SMILES |
[K][As]([K])[K] |
Andere CAS-Nummern |
12044-21-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















